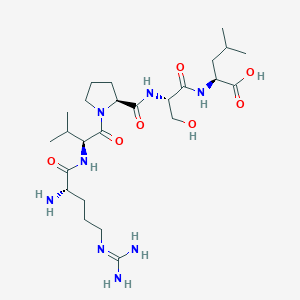![molecular formula C20H19FN6 B12375080 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QP5020 is a synthetic organic compound known for its potent inhibitory activity against glutaminyl-peptide cyclotransferase-like protein (QPCTL). This compound has shown significant antitumor efficacy and is being explored for its potential in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QP5020 involves a structure-based approach starting from SEN177. The nitrogen atom in the pyridine core of SEN177 is replaced with a nitrile group to create a benzonitrile-containing compound . This modification enhances the binding affinity of QP5020 to QPCTL.
Industrial Production Methods: Industrial production methods for QP5020 are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: QP5020 primarily undergoes inhibition reactions with QPCTL. It does not undergo typical organic reactions like oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions: The synthesis of QP5020 involves reagents such as benzonitrile and pyridine derivatives. The reaction conditions include controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of QP5020 is the benzonitrile-based inhibitor itself. The compound is characterized by its high purity and specific inhibitory activity against QPCTL .
Scientific Research Applications
QP5020 is primarily used in cancer research due to its potent inhibitory activity against QPCTL. It has shown significant antitumor efficacy by enhancing macrophage-mediated phagocytosis of tumor cells and improving the efficacy of PD-1 blockade . Additionally, QP5020 is being explored for its potential in reshaping the tumor microenvironment and modulating immune responses .
Mechanism of Action
QP5020 exerts its effects by inhibiting the activity of glutaminyl-peptide cyclotransferase-like protein (QPCTL). This inhibition prevents the formation of pyroglutamate on CD47, a crucial immune checkpoint molecule. By blocking this pathway, QP5020 enhances the phagocytosis of tumor cells by macrophages and improves the efficacy of immune checkpoint therapies .
Comparison with Similar Compounds
Similar Compounds:
- SEN177
- PQ912
- PBD150
Uniqueness: QP5020 is unique due to its enhanced binding affinity and potency compared to other QPCTL inhibitors like SEN177 and PQ912. The structural modification involving the replacement of the nitrogen atom in the pyridine core with a nitrile group significantly improves its inhibitory activity .
Properties
Molecular Formula |
C20H19FN6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C20H19FN6/c1-26-13-24-25-20(26)14-7-9-27(10-8-14)19-15(11-22)3-2-4-17(19)16-5-6-18(21)23-12-16/h2-6,12-14H,7-10H2,1H3 |
InChI Key |
LCDPXGBXYYBDQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
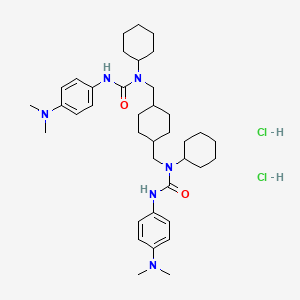
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
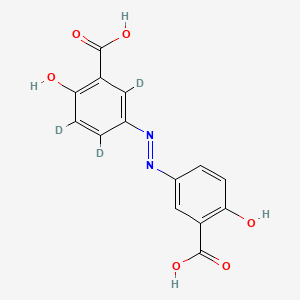


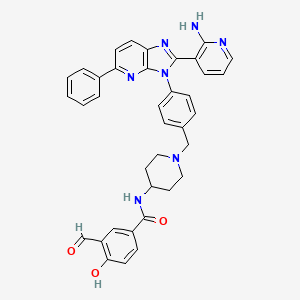

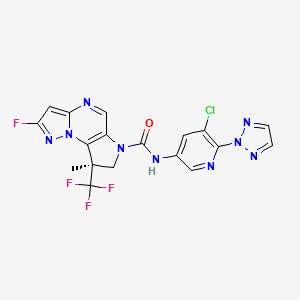


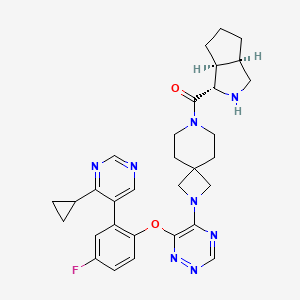
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
